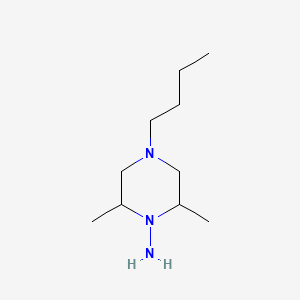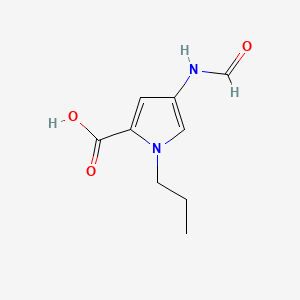
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid (FPPC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. FPPC is a pyrrole-based compound that has a formamide and propyl group attached to it, making it a unique molecule with various properties that make it an interesting subject for research.
Mécanisme D'action
The mechanism of action of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and oxidative stress. 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a crucial role in the development of neuroinflammation. 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has also been shown to inhibit the aggregation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid is its versatility, as it can be used in various fields of scientific research. 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid is also relatively easy to synthesize and can be obtained in high yields and purity. However, one of the limitations of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid is its potential toxicity, as high doses of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid have been shown to cause liver damage in animal models.
Orientations Futures
The potential applications of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid in various fields of scientific research make it an interesting subject for future studies. In the field of medicine, future studies could focus on the development of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, future studies could focus on the development of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid-based pesticides and herbicides that are more effective and environmentally friendly. In material science, future studies could focus on the synthesis of novel organic materials using 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid as a building block.
Méthodes De Synthèse
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid can be synthesized using different methods, and the most common method involves the reaction of 1,4-diketones with primary amines, followed by the addition of formic acid to form the formamide group. The final step involves the addition of propylamine to form 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid. The synthesis of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid requires careful control of the reaction conditions to achieve a high yield and purity.
Applications De Recherche Scientifique
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has shown promising results as an anti-inflammatory agent and a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides and herbicides. In material science, 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has been used as a building block for the synthesis of novel organic materials with unique properties.
Propriétés
IUPAC Name |
4-formamido-1-propylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-11-5-7(10-6-12)4-8(11)9(13)14/h4-6H,2-3H2,1H3,(H,10,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOLFGOBBVQGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=C1C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666461 |
Source


|
| Record name | 4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
107164-57-8 |
Source


|
| Record name | 4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


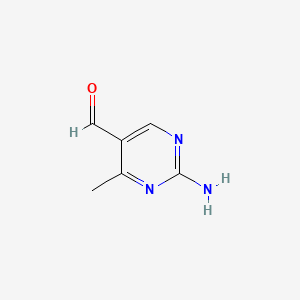
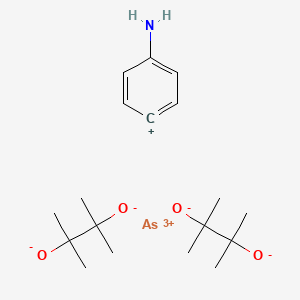

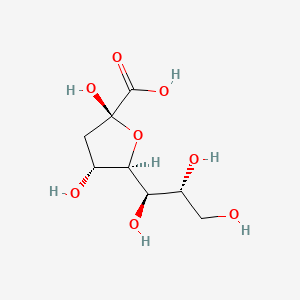
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)



![7-Azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B561239.png)

